molecular formula C7H15Cl2N5 B1433566 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1803610-42-5

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B1433566
CAS No.: 1803610-42-5
M. Wt: 240.13 g/mol
InChI Key: AWDKTRXMLLYLPW-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the N1 position and a pyrrolidin-2-yl moiety at the C3 position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKTRXMLLYLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: From N-Guanidinosuccinimide and Amines

  • Step 1: Synthesis of N-guanidinosuccinimide from succinic anhydride
  • Step 2: Nucleophilic ring opening of N-guanidinosuccinimide by aliphatic amines (e.g., morpholine, pyrrolidine) under microwave irradiation
  • Step 3: Cyclocondensation and recyclization to form the 1,2,4-triazole ring

This method is efficient for aliphatic amines due to their sufficient nucleophilicity to open the succinimide ring and promote ring closure under microwave heating (typically 170 °C, 20-30 minutes in acetonitrile).

Parameter Optimal Conditions for Pathway A
Solvent Acetonitrile
Temperature 170 °C
Time 25 minutes
Scale 1-10 mmol
Yield Up to 79% (for morpholine derivative)

This pathway likely applies to pyrrolidin-2-yl substitution due to pyrrolidine’s nucleophilicity, enabling the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives with pyrrolidine substituents.

Pathway B: From N-Arylsuccinimides and Aminoguanidine Hydrochloride

  • Step 1: Preparation of N-arylsuccinimides from succinic anhydride and anilines
  • Step 2: Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation to promote ring opening and triazole formation

This approach is suitable for less nucleophilic aromatic amines, where direct ring opening by amines fails. The guanidinium ion acts both as nucleophile and acid catalyst, facilitating the reaction.

Parameter Optimal Conditions for Pathway B
Solvent Ethanol
Temperature 170 °C (first step), 180 °C (second step)
Time 50 min + 15 min
Base Potassium hydroxide (non-aqueous preferred)
Yield Up to 58% (for phenyl derivatives)

Though this pathway is less directly relevant for pyrrolidinyl substitution, it demonstrates the flexibility of microwave-assisted methods for diverse 1,2,4-triazole derivatives.

Specific Considerations for 1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride

  • Methylation at N-1: Can be introduced by methylation of the triazole nitrogen after ring formation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Pyrrolidin-2-yl substitution: Likely introduced via nucleophilic substitution or ring opening of N-guanidinosuccinimide by pyrrolidine or its derivatives in Pathway A.
  • Dihydrochloride salt formation: Achieved by treatment of the free base with hydrochloric acid in suitable solvents to yield the dihydrochloride salt, improving stability and solubility.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Preparation of N-guanidinosuccinimide Succinic anhydride + aminoguanidine hydrochloride Precursor intermediate
Ring opening & cyclocondensation Pyrrolidine, microwave irradiation, acetonitrile, 170 °C, 25 min Efficient for aliphatic amines
Methylation Methyl iodide or dimethyl sulfate, base, controlled temperature Introduces N-1 methyl group
Salt formation HCl in solvent (e.g., ethanol) Forms dihydrochloride salt for stability

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while improving yields and purity.
  • Solvent choice impacts yield; acetonitrile favored for aliphatic amines.
  • Reaction temperature optimization critical; 170 °C optimal for ring closure without decomposition.
  • Scale-up from 1 mmol to 10 mmol feasible with consistent yields.
  • Aromatic amines require alternative pathways due to lower nucleophilicity.
  • Salt formation enhances compound handling and pharmaceutical properties.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure to create derivatives with enhanced properties.

Biological Research

Research indicates that 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exhibits potential antimicrobial and anticancer properties . Studies have shown that compounds in the triazole family can interact with biological targets, leading to significant therapeutic effects.

Medicinal Applications

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industrial Uses

In industry, this compound is being investigated for its role in developing new materials with specific properties. Applications include the formulation of polymers and coatings that require enhanced durability and performance.

Uniqueness

The combination of pyrrolidine and triazole rings in this compound imparts distinct chemical and biological properties not found in simpler analogs.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another research project focusing on anticancer effects, the compound was tested against several cancer cell lines. Findings revealed that it induced apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituents on the triazole ring or the nature of the fused heterocycles. Key examples include:

Compound Name Substituents/Modifications Key Features
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride Pyrrolidin-3-yl at C3 (vs. pyrrolidin-2-yl) Altered spatial arrangement due to pyrrolidine isomer; impacts hydrogen bonding.
N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride Trifluoromethyl at C3; ethylenediamine chain Enhanced lipophilicity from CF₃ group; dihydrochloride improves solubility.
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride Methoxy-pyrrolidine at C5; stereospecificity Chiral centers influence receptor binding; methoxy group modifies polarity.
1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine Isopropyl at C3 (vs. pyrrolidin-2-yl) Reduced hydrogen-bonding capacity; increased steric bulk.

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation .
  • Molecular Weight : The target compound (C₇H₁₄Cl₂N₆; calculated MW: 265.14 g/mol) is lighter than analogs like the trifluoromethyl derivative in (C₇H₁₁Cl₂F₃N₆; MW: 313.10 g/mol), affecting pharmacokinetics .

Biological Activity

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, a compound characterized by its unique triazole and pyrrolidine structures, has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

The compound's chemical formula is C7H12Cl2N4C_7H_{12}Cl_2N_4 with a molecular weight of approximately 203.67 g/mol. It features a triazole ring which is known for its bioactivity in various pharmacological contexts.

Antibacterial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, research highlighted the effectiveness of pyrrole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of a series of triazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives displayed potent activity against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
Triazole Derivative AS. aureus3.12
Triazole Derivative BE. coli12.5
1-Methyl TriazoleM. tuberculosis5

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The presence of the pyrrolidine moiety enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .

Research Findings

A comprehensive review of the literature reveals that compounds containing the triazole structure can act as effective inhibitors of various pathogens. Notably, studies have shown that these compounds can disrupt bacterial cell function without exhibiting cytotoxic effects on mammalian cells .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, and how can experimental efficiency be improved?

Methodological Answer:

  • Key Steps :
    • Core Heterocycle Formation : Utilize cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors to form the 1,2,4-triazole ring .
    • Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
    • Salt Formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .
  • Efficiency Optimization :
    • Apply Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use fractional factorial designs to screen variables like temperature, solvent polarity, and stoichiometry .
    • Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing experimental iterations .

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole C-5 amine vs. C-3 positions) .
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns to distinguish between the free base and dihydrochloride form .
    • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in the dihydrochloride salt) .
  • Addressing Contradictions :
    • Cross-validate data using orthogonal methods (e.g., FTIR for amine stretching vibrations vs. NMR for proton environments) .
    • Replicate experiments under controlled conditions (e.g., humidity, purity of reagents) to isolate variables causing discrepancies .

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer:

  • Stability Considerations :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at 2–8°C if hygroscopic .
    • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to establish photostability; use amber vials if necessary .
  • Best Practices :
    • Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the triazole ring .
    • Monitor pH in solution (target pH 4–6 for dihydrochloride stability) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or analogs of this compound?

Methodological Answer:

  • Strategies :
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for triazole functionalization, such as substituting pyrrolidine with other heterocycles .
    • Docking Studies : Predict binding affinities of analogs (e.g., replacing the methyl group with bulkier substituents) to biological targets like kinases or GPCRs .
  • Validation :
    • Compare computed spectroscopic properties (e.g., NMR chemical shifts) with experimental data to refine force fields .

Q. What methodologies are recommended for analyzing intermolecular interactions in crystalline forms of this compound?

Methodological Answer:

  • Crystallographic Techniques :
    • Use single-crystal X-ray diffraction to map hydrogen-bonding networks between the triazole amine and chloride ions .
    • Analyze packing diagrams to assess π-π stacking of aromatic systems (if applicable) .
  • Complementary Methods :
    • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) .
    • DSC/TGA : Correlate thermal transitions with crystal lattice stability .

Q. How can structural analogs of this compound be systematically evaluated for improved bioactivity?

Methodological Answer:

  • Synthetic Approaches :
    • Parallel Synthesis : Generate libraries by varying substituents on the triazole (e.g., alkyl vs. aryl groups) .
    • Click Chemistry : Introduce functional groups (e.g., azides/alkynes) for modular derivatization .
  • Biological Screening :
    • Use high-throughput screening (HTS) against target enzymes (e.g., acetylcholinesterase) with dose-response assays .
    • Apply QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How should researchers address contradictory data in reaction yields or purity across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Checks : Use HPLC-UV/ELSD to detect trace impurities (e.g., unreacted starting materials) that may inflate yield calculations .
    • Standardized Protocols : Adopt ICH guidelines for method validation (e.g., LOD/LOQ for impurity profiling) .
  • Collaborative Verification :
    • Share raw data (e.g., chromatograms, spectra) via open-access platforms for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 2
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

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